

Key chemical reactions involving 5-Bromoisophthalaldehyde

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Compound of Interest

Compound Name: 5-Bromoisophthalaldehyde

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An In-depth Technical Guide to the Key Chemical Reactions of **5-Bromoisophthalaldehyde**

Abstract

5-Bromoisophthalaldehyde (IUPAC Name: 5-Bromo-1,3-benzenedicarboxaldehyde) is a versatile bifunctional aromatic compound that has emerged as a crucial building block in synthetic chemistry. Its unique structure, featuring two reactive aldehyde groups and a strategically positioned bromine atom, allows for a diverse range of orthogonal chemical transformations. This guide provides an in-depth exploration of the core reactions involving **5-Bromoisophthalaldehyde**, offering researchers and drug development professionals a technical resource grounded in mechanistic principles and field-proven methodologies. We will dissect the reactivity of both the carbonyl functionalities and the carbon-bromine bond, presenting detailed protocols for key transformations and their application in the synthesis of complex molecular architectures, including ligands, pharmaceutical intermediates, and advanced porous organic polymers.

Introduction: The Synthetic Utility of a Bifunctional Building Block

The synthetic value of **5-Bromoisophthalaldehyde** lies in its dual reactivity. The two aldehyde groups, positioned meta to each other, are susceptible to a wide array of nucleophilic additions and condensation reactions. Simultaneously, the aryl bromide moiety serves as a robust handle for modern transition-metal-catalyzed cross-coupling reactions. This orthogonality enables

chemists to perform sequential or tandem reactions, building molecular complexity in a controlled and predictable manner. Its application extends from the synthesis of macrocycles and Schiff base ligands to its use as a key monomer in the construction of highly ordered Covalent Organic Frameworks (COFs) and other porous polymers.^[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis.

Property	Value	Reference(s)
CAS Number	120173-41-3	^[2]
Molecular Formula	C ₈ H ₅ BrO ₂	^[2]
Molecular Weight	213.03 g/mol	^[2]
Appearance	White to off-white solid/powder	^[3]
Melting Point	>350°C	^[4]
Storage	Inert atmosphere, 2-8°C	^[2]

Synthesis of 5-Bromoisophthalaldehyde

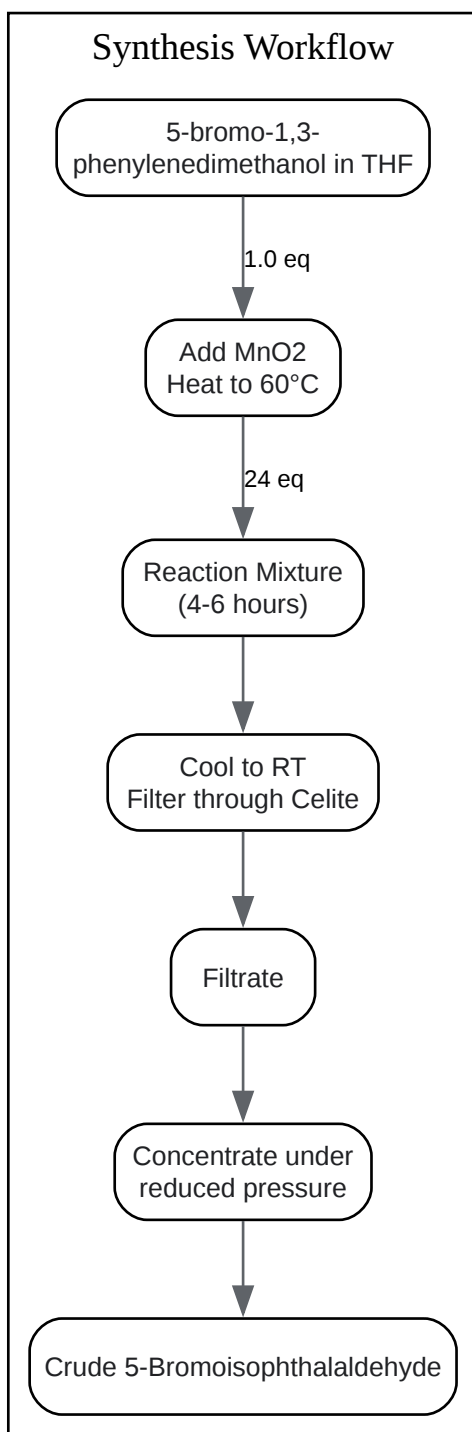
The most common and reliable laboratory-scale synthesis of **5-Bromoisophthalaldehyde** involves the oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol. Manganese(IV) dioxide (MnO₂) is the oxidant of choice for this transformation due to its high selectivity for oxidizing allylic and benzylic alcohols, leaving the aromatic ring and halide intact.

Experimental Protocol: Oxidation of 5-bromo-1,3-phenylenedimethanol

This protocol is adapted from established literature procedures.^[2]

- **Reaction Setup:** To a solution of 5-bromo-1,3-phenylenedimethanol (1.0 eq, e.g., 3.60 g, 16.6 mmol) in tetrahydrofuran (THF, approx. 250 mL) in a round-bottom flask, add activated manganese(IV) dioxide (approx. 24 eq, 35.5 g, 408 mmol).

- Execution: Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol.
- Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese solids, washing the filter cake thoroughly with additional THF.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is often of sufficient purity for subsequent steps. If required, further purification can be achieved by recrystallization or column chromatography to yield **5-Bromoisophthalaldehyde** as a white solid (typical yields: 40-50%).^[2]



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Caption: Workflow for the synthesis of **5-Bromoisophthalaldehyde**.

Key Reactions of the Aldehyde Groups

The twin aldehyde functionalities are hubs for constructing larger molecules, primarily through condensation chemistry.

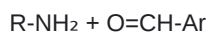
Schiff Base (Imine) Formation

The reaction of the aldehyde groups with primary amines to form Schiff bases (imines) is a robust and high-yielding transformation.^[5] Given the dialdehyde nature of the substrate, reactions with diamines can lead to the formation of macrocycles or linear polymers, which are foundational in coordination chemistry and materials science.^[3]

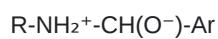
Causality: The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration, typically catalyzed by a weak acid, to yield the stable C=N double bond.

- **Setup:** Dissolve **5-Bromoisophthalaldehyde** (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Addition:** In a separate flask, dissolve the primary amine (e.g., aniline, 2.1 eq) or a diamine (e.g., 1,2-diaminoethane, 1.0 eq) in the same solvent. Add the amine solution dropwise to the aldehyde solution at room temperature with stirring.
- **Catalysis & Reaction:** Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Stir the reaction at room temperature or under gentle reflux for 2-4 hours. The formation of the imine product is often indicated by a color change and/or the precipitation of a solid.
- **Isolation:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

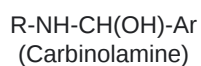
Schiff Base Formation Mechanism



[Nucleophilic Attack]



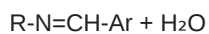
[Proton Transfer]



[Protonation of OH]



[Dehydration]

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Caption: Mechanism of acid-catalyzed Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z).[6] This reaction is catalyzed by a weak base, such as piperidine or pyridine.

Causality: The mild base is sufficient to deprotonate the active methylene compound, forming a stabilized carbanion (enolate).[7] This potent nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent E1cB elimination of water yields the α,β -unsaturated product.

- Setup: In a round-bottom flask, dissolve **5-Bromoisophthalaldehyde** (1.0 eq) and malononitrile (2.1 eq) in ethanol.
- Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes.
- Isolation: After the reaction is complete (monitored by TLC), cool the flask in an ice bath. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Active Methylene Cmpd.	Base	Typical Conditions	Product Type
Malononitrile	Piperidine	Ethanol, RT, 1h	Dicyanovinyl arene
Diethyl Malonate	Pyridine	Toluene, reflux	Diethyl arylidene malonate
Cyanoacetic Acid	Pyridine	Pyridine, reflux	α -cyano-cinnamic acid (Doebner mod.) ^[6]

Key Reactions of the Carbon-Bromine Bond

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry.^[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling an organoboron species (typically a boronic acid) with an organic halide.^[4] Its advantages include mild reaction conditions, high functional group tolerance (crucially, the aldehyde groups remain intact), and the low toxicity of boron-containing byproducts.

Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) center, forming a Pd(II) intermediate; (2) Transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.^[9]

This protocol is a representative procedure based on methods for analogous aryl bromides.^[9]
^[10]

- **Setup:** To an oven-dried Schlenk flask, add **5-Bromoisophthalaldehyde** (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- **Degassing:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
- **Reaction:** Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.^[11] This reaction is co-catalyzed by palladium and copper(I) salts.^[12] It is exceptionally useful for synthesizing arylalkynes, which are precursors to conjugated polymers and complex pharmaceutical agents.

- **Setup:** In a Schlenk flask, combine **5-Bromoisophthalaldehyde** (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-5 mol%).
- **Degassing:** Evacuate and backfill the flask with an inert gas.
- **Addition:** Add a degassed solvent, typically an amine base like triethylamine (which also serves as the base) or a mixture like THF/triethylamine. Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.
- **Reaction:** Stir the mixture at room temperature to 50°C for 2-12 hours until the starting material is consumed.
- **Workup:** Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with aqueous NH_4Cl solution to remove copper salts, followed by water and brine. Dry the organic phase and concentrate.
- **Purification:** Purify via column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.^{[8][13]} This reaction is invaluable for C-C bond formation and the synthesis of stilbene-like structures.

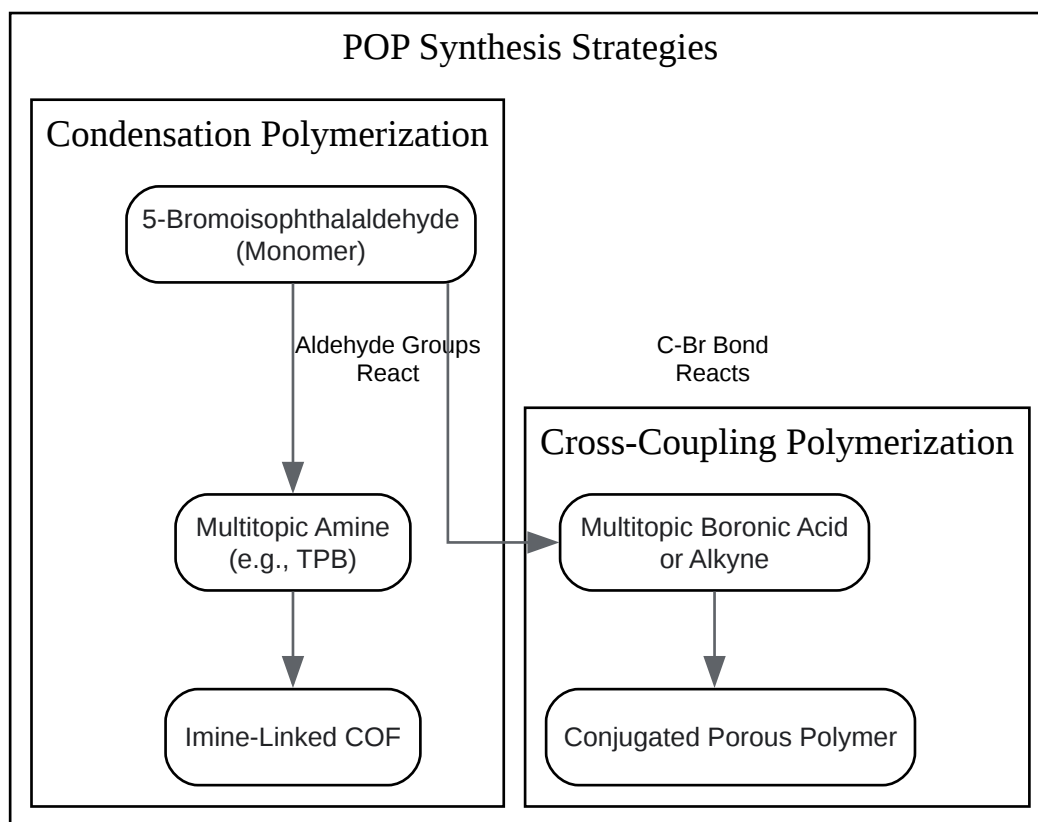
- **Setup:** Combine **5-Bromoisophthalaldehyde** (1.0 eq), a palladium source (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%), a phosphine ligand (e.g., PPh_3 or $\text{P}(\text{o-tol})_3$, 4-10 mol%), and a base (e.g., triethylamine or K_2CO_3 , 1.5-2.0 eq) in a pressure-tolerant vial.

- Addition: Add the alkene (e.g., ethyl acrylate, 1.5 eq) and a high-boiling polar aprotic solvent like DMF or NMP.
- Reaction: Seal the vial and heat to 100-140°C for 12-24 hours.
- Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
- Purification: Purify the product using column chromatography.

Application in Porous Organic Polymer (POP) Synthesis

The defined geometry and dual functionality of **5-Bromoisophthalaldehyde** make it an exemplary monomer for constructing porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Conjugated Porous Polymers (CPPs).^{[1][14]} These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.^{[15][16]}

- Via Aldehyde Groups: The dialdehyde can undergo polycondensation with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form crystalline, porous imine-linked COFs.
- Via C-Br Bond: The bromine atom can participate in polymerization via cross-coupling reactions (e.g., Suzuki or Sonogashira polycondensation) with corresponding multitopic boronic acids or alkynes. This approach is used to create highly conjugated porous networks with interesting optoelectronic properties.



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Caption: Use of **5-Bromoisophthalaldehyde** as a monomer in POP synthesis.

Conclusion

5-Bromoisophthalaldehyde is a powerful and versatile synthetic intermediate. A thorough understanding of the distinct reactivity of its aldehyde and aryl bromide functionalities allows for the strategic design of complex synthetic routes. The condensation reactions of the aldehydes provide access to a vast array of imines and α,β -unsaturated systems, while the C-Br bond opens the door to the full power of modern palladium-catalyzed cross-coupling chemistry. This dual capability cements its role not only in the synthesis of discrete small molecules but also as a fundamental building block for the next generation of advanced functional materials.

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